molecular formula C6H5Br2N3O2 B13110265 Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate

Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate

Cat. No.: B13110265
M. Wt: 310.93 g/mol
InChI Key: YRFARVMADBWHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a versatile brominated pyrazine derivative designed for advanced research and development. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds. Its structure, featuring both bromine substituents and an ester group, makes it a valuable building block for Suzuki and Buchwald-Hartwig cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs . Researchers utilize this aminopyrazine core in the synthesis of 1,2,3-triazole-fused pyrazines, which are structures of high interest in the development of c-Met kinase inhibitors . Similar aminopyrazine compounds have demonstrated the ability to form key hydrogen bonds with the hinge region of kinases, a mechanism crucial for achieving potent inhibitory activity . Beyond pharmaceutical applications, this compound is also investigated in material science for the development of novel polymers and fluorescent probes, leveraging the unique electronic properties of the pyrazine ring system . The product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H5Br2N3O2

Molecular Weight

310.93 g/mol

IUPAC Name

methyl 6-amino-3,5-dibromopyrazine-2-carboxylate

InChI

InChI=1S/C6H5Br2N3O2/c1-13-6(12)2-3(7)11-4(8)5(9)10-2/h1H3,(H2,9,10)

InChI Key

YRFARVMADBWHIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)N)Br)Br

Origin of Product

United States

Preparation Methods

Esterification via Acid Chloride Intermediate

A well-documented method involves the conversion of 3-aminopyrazine-2-carboxylic acid derivatives to the corresponding acid chloride using thionyl chloride (SOCl2), followed by reaction with methanol to form the methyl ester.

  • Procedure:
    • 3-Aminopyrazine-2-carboxylic acid is treated with SOCl2 at 75°C for 4 hours to form the acid chloride intermediate.
    • The reaction mixture is then quenched with water and extracted with dichloromethane (DCM).
    • The acid chloride is reacted with methanol to yield methyl 3-aminopyrazine-2-carboxylate.
  • Yield: Approximately 66.7% isolated yield of methyl ester as a yellow solid.
  • Characterization: The product is confirmed by ^1H NMR, showing a singlet at δH 4.00 ppm corresponding to the methyl ester group.

This method can be adapted for the dibromo-substituted analog by starting from the appropriately brominated aminopyrazine acid.

Direct Reaction of 2-Amino-3,5-dibromopyrazine with Carbonate Esters

An alternative approach involves the reaction of 2-amino-3,5-dibromopyrazine with alkyl carbonate esters such as dimethyl carbonate or ethyl 3-bromo-2-oxopropanoate under heating conditions to form dibromoimidazo-pyrazine carboxylates, which can be hydrolyzed or further modified to yield the methyl ester.

  • Procedure:
    • 2-Amino-3,5-dibromopyrazine (20 g, 79 mmol) is dissolved in dimethyl carbonate (133 mL) at room temperature.
    • Ethyl 3-bromo-2-oxopropanoate (17.14 g, 79 mmol) is added in one portion.
    • The mixture is heated to 110°C and stirred for 3 hours, then allowed to stir at room temperature overnight.
    • After workup involving extraction with DCM and drying, flash chromatography yields ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate.
  • Yield: Approximately 50.6%.
  • Notes: This method is more relevant for preparing fused imidazo-pyrazine derivatives but provides insight into handling dibromopyrazine substrates and ester formation.

Bromination and Amination Strategies

Selective bromination of pyrazine rings is crucial for obtaining the 3,5-dibromo substitution pattern. Amination is typically introduced either before or after bromination depending on the stability of intermediates.

  • Bromination: Usually performed using bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid over-bromination.
  • Amination: Introduction of the amino group at position 6 can be achieved via nucleophilic substitution or reduction of nitro precursors.
  • Example: 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is prepared by nitration of 2-bromo-5H-pyrrolo[2,3-b]pyrazine in cold sulfuric acid with nitric acid, yielding 88.7%.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes Source
Acid chloride formation SOCl2, 75°C, 4 h 66.7 Followed by methanol esterification
Esterification via carbonate 2-amino-3,5-dibromopyrazine, dimethyl carbonate, 110°C, 3 h 50.6 Produces ethyl ester of dibromoimidazopyrazine
Bromination Br2 or NBS, controlled temperature Variable Selective dibromination at 3,5-positions
Amination via nitration/reduction HNO3/H2SO4, low temperature; subsequent reduction 88.7 (nitration) Amination introduced via nitro intermediate

Analytical and Research Findings

  • The esterification via acid chloride intermediate is efficient and yields a pure methyl ester, as confirmed by ^1H NMR spectroscopy, with characteristic methyl singlet peaks and aromatic signals consistent with the pyrazine ring.
  • The carbonate ester method, although yielding a different fused heterocyclic system, demonstrates the reactivity of 2-amino-3,5-dibromopyrazine under carbonate conditions and provides routes for further functionalization.
  • Bromination and nitration steps require careful temperature control to ensure selective substitution and high yields without overreaction or decomposition.
  • The combination of these methods allows for the preparation of methyl 6-amino-3,5-dibromopyrazine-2-carboxylate with moderate to good yields and high purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction can modify the amino group to form different functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure allows for further functionalization through cross-coupling reactions, making it valuable in the development of new chemical entities.

ApplicationDescription
Pharmaceutical SynthesisUsed as an intermediate for developing drugs targeting various diseases.
Agrochemical DevelopmentServes as a precursor for designing effective pesticides and herbicides.

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it possesses antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Its anticancer properties have been highlighted in various studies, indicating potential efficacy against different cancer cell lines.
  • Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, critical for drug metabolism, which can lead to significant pharmacokinetic implications.

Case Study : A study published in Medicinal Chemistry demonstrated the compound's ability to inhibit specific cancer cell lines, showcasing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their differences:

Compound Name CAS Substituents (Positions) Similarity Score Molecular Weight Key Properties/Applications
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate 1458-20-4 3-NH₂, 5-NH₂, 6-Br, 2-COOCH₃ 0.89 247 g/mol Enhanced solubility due to NH₂ groups; used in nucleophilic substitutions
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate 13457-23-3 3-NHCH₃, 6-Br, 2-COOCH₃ 0.90 245 g/mol Increased lipophilicity; intermediate for agrochemicals
3,5-Dibromo-6-methylpyrazin-2-amine 74290-66-7 3-Br, 5-Br, 6-CH₃ 0.79 266.92 g/mol Reduced hydrogen bonding; limited solubility in polar solvents
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 1211518-61-4 3-Br, 6-CH₃, 2-COOCH₃ N/A 235 g/mol Lipophilic; used in Suzuki couplings and drug discovery

Key Observations :

  • Amino vs. Bromine/Methyl Substitutions: Replacing bromine with amino groups (e.g., 1458-20-4) increases polarity and solubility, while methyl substitutions (e.g., 74290-66-7) enhance lipophilicity .
  • Carboxylate Ester : The methyl carboxylate at position 2 is conserved across many analogues, serving as a reactive handle for hydrolysis or further derivatization .

Physicochemical Properties

  • Solubility: The amino group at position 6 improves aqueous solubility compared to methyl-substituted analogues (e.g., 74290-66-7) but reduces it relative to diamino derivatives (e.g., 1458-20-4) .

Biological Activity

Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazine core substituted with two bromine atoms and an amino group, which enhances its reactivity and interaction with biological targets. The molecular formula is C8H7Br2N2O2C_8H_7Br_2N_2O_2, and its structure can be represented as follows:

Structure Methyl 6 amino 3 5 dibromopyrazine 2 carboxylate\text{Structure }\text{Methyl 6 amino 3 5 dibromopyrazine 2 carboxylate}

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromine atoms and amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways involved in cell proliferation, apoptosis, and inflammation .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in cancer cell signaling pathways.
  • Antimicrobial Activity : It exhibits significant antibacterial properties against various strains due to its structural features that disrupt bacterial cell function .
  • Antitumor Activity : Studies demonstrate that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Mechanism Target/Pathway Reference
AntitumorInduces apoptosisBRAF(V600E), EGFR
AntimicrobialDisrupts cell functionBacterial membranes
Enzyme inhibitionCompetitive inhibitionVarious kinases

Case Studies and Research Findings

  • Antitumor Effects : A study evaluated the efficacy of this compound in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated potent cytotoxicity, particularly in the MDA-MB-231 cell line, where it exhibited a synergistic effect when combined with doxorubicin .
  • Antimicrobial Activity : Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting the bacterial cell wall synthesis, leading to cell lysis .
  • Kinase Inhibition Studies : Investigations into the compound's role as a kinase inhibitor revealed its potential in targeting the mitotic kinase Nek2, which is implicated in various cancers. RNAi studies showed that silencing Nek2 led to reduced tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The structural components of this compound significantly influence its biological activity. Modifications to the bromine substituents or the amino group can enhance or diminish its potency against specific targets. For instance:

  • Substituting bromine with other halogens may alter enzyme binding affinity.
  • Variations in the carboxylate group can impact solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.